molecular formula C25H22N2O3S2 B2369413 Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 391877-03-5

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2369413
CAS No.: 391877-03-5
M. Wt: 462.58
InChI Key: NUICEGNQVVMSDH-UHFFFAOYSA-N
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Description

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C25H22N2O3S2 and its molecular weight is 462.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the thiazole ring, such as this one, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant effects .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to interfere with the quorum sensing pathways of bacteria, affecting their ability to communicate and coordinate behaviors such as biofilm formation and virulence production .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

For instance, some thiazole derivatives have been found to induce cell apoptosis by causing S phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3 .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c1-14-7-12-17-20(13-14)32-24(21(17)23-26-18-5-3-4-6-19(18)31-23)27-22(28)15-8-10-16(11-9-15)25(29)30-2/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUICEGNQVVMSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.